molecular formula C8H14N4S B13328283 2-Methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine

2-Methyl-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine

Katalognummer: B13328283
Molekulargewicht: 198.29 g/mol
InChI-Schlüssel: YSKADVBSDHSHIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-5-(2-methylpiperazin-1-yl)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a methyl group and a 2-methylpiperazin-1-yl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(2-methylpiperazin-1-yl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of thiosemicarbazide with a suitable aldehyde or ketone to form the thiadiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-5-(2-methylpiperazin-1-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the piperazine moiety, leading to different reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methyl and piperazine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiadiazole ring or piperazine moiety.

Wissenschaftliche Forschungsanwendungen

3-methyl-5-(2-methylpiperazin-1-yl)-1,2,4-thiadiazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-methyl-5-(2-methylpiperazin-1-yl)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Piperazine derivatives: Compounds with piperazine moieties often have comparable pharmacological properties.

Uniqueness

3-methyl-5-(2-methylpiperazin-1-yl)-1,2,4-thiadiazole is unique due to the specific combination of the thiadiazole ring and the 2-methylpiperazin-1-yl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C8H14N4S

Molekulargewicht

198.29 g/mol

IUPAC-Name

3-methyl-5-(2-methylpiperazin-1-yl)-1,2,4-thiadiazole

InChI

InChI=1S/C8H14N4S/c1-6-5-9-3-4-12(6)8-10-7(2)11-13-8/h6,9H,3-5H2,1-2H3

InChI-Schlüssel

YSKADVBSDHSHIR-UHFFFAOYSA-N

Kanonische SMILES

CC1CNCCN1C2=NC(=NS2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.